2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol . It is classified as an amine compound and contains various functional groups, including a pyrimidine ring, a hydrazone, and a urea derivative .
Vorbereitungsmethoden
The synthesis of 2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide involves several steps. One common synthetic route includes the reaction of 2-methylpyrimidine-4-carbaldehyde with hydrazinecarboxamide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it may be used in industrial processes for the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways . The compound may bind to DNA or proteins, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as hydrazinecarboxamide derivatives and pyrimidine-based compounds . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications .
Eigenschaften
Molekularformel |
C8H11N5O |
---|---|
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
[(E)-1-(2-methylpyrimidin-4-yl)ethylideneamino]urea |
InChI |
InChI=1S/C8H11N5O/c1-5(12-13-8(9)14)7-3-4-10-6(2)11-7/h3-4H,1-2H3,(H3,9,13,14)/b12-5+ |
InChI-Schlüssel |
ORTUEEOXQZZAGW-LFYBBSHMSA-N |
Isomerische SMILES |
CC1=NC=CC(=N1)/C(=N/NC(=O)N)/C |
Kanonische SMILES |
CC1=NC=CC(=N1)C(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.